molecular formula C14H12O2 B11954301 Dibenzofuran-2-ethanol

Dibenzofuran-2-ethanol

Cat. No.: B11954301
M. Wt: 212.24 g/mol
InChI Key: WPZHNNYFWNCMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzofuran-2-ethanol is an organic compound that belongs to the class of benzofuran derivatives. . This compound, specifically, is characterized by the presence of a hydroxyl group attached to the second carbon of the dibenzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing dibenzofurans is through the cyclization of diarylether derivatives . This process often involves the use of palladium or copper catalysis to form the C–O bond of the furan ring .

Industrial Production Methods

Industrial production of dibenzofuran-2-ethanol may involve similar synthetic routes but on a larger scale. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran-2-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form dibenzofuran-2-ethane.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of dibenzofuran-2-one.

    Reduction: Formation of dibenzofuran-2-ethane.

    Substitution: Formation of various substituted dibenzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Dibenzofuran-2-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzofuran-2-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Lacks the additional benzene ring and hydroxyl group.

    Dibenzofuran: Lacks the hydroxyl group at the second carbon.

    Benzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.

Uniqueness

Dibenzofuran-2-ethanol is unique due to the presence of both the dibenzofuran ring system and the hydroxyl group at the second carbon. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-dibenzofuran-2-ylethanol

InChI

InChI=1S/C14H12O2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9,15H,7-8H2

InChI Key

WPZHNNYFWNCMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCO

Origin of Product

United States

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